While specific synthesis methods for TMSM weren't detailed in the provided papers, one paper mentions an "improved method" without elaboration. [] Generally, TMSM synthesis involves reacting methacryloyl chloride with trimethylsilanol in the presence of a base like triethylamine.
Trimethylsilyl methacrylate is a chemical compound classified under methacrylate esters, characterized by the presence of a trimethylsilyl group. Its chemical formula is CHOSi, and it is recognized for its utility in various polymerization processes and applications in materials science. The compound is commercially available from suppliers such as Sigma-Aldrich, which lists it under the identifier 13688-56-7 .
The synthesis of trimethylsilyl methacrylate typically involves the reaction of methacryloyl chloride with trimethylsilyl alcohol or its derivatives. A common method described in the literature includes:
Trimethylsilyl methacrylate features a unique molecular structure comprising a methacrylate backbone with a trimethylsilyl group attached. The structural formula can be represented as follows:
Spectroscopic analysis (e.g., NMR) reveals characteristic peaks corresponding to the silicon-methyl groups and the vinyl protons, aiding in structural confirmation .
Trimethylsilyl methacrylate participates in various chemical reactions, primarily polymerization processes:
The mechanism of action for trimethylsilyl methacrylate primarily revolves around its participation in radical polymerization:
This process allows for the formation of high molecular weight polymers with controlled architecture depending on the reaction conditions .
Trimethylsilyl methacrylate exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal properties like glass transition temperatures and decomposition profiles .
Trimethylsilyl methacrylate has diverse applications across various fields:
Trimethylsilyl methacrylate (TMSMA), systematically named as trimethylsilyl 2-methylacrylate or methacrylic acid trimethylsilyl ester, emerged as a strategically significant monomer in the late 20th century. Its development paralleled advances in silicone chemistry and functional polymer design. Initial synthetic routes were reported in the 1970s, primarily through esterification reactions between methacrylic acid and chlorotrimethylsilane, catalyzed by tertiary amines to minimize acid-induced polymerization [5] [9]. This method addressed the need for protected forms of methacrylic acid that could undergo controlled polymerization and later be deprotected to yield poly(methacrylic acid) (PMAA) with tailored tacticity—a challenge difficult to achieve via direct polymerization of methacrylic acid due to its high polarity and propensity for chain transfer [6] [8].
The 1980s–1990s marked a pivotal shift in TMSMA’s utility, driven by breakthroughs in stereoregular polymerization. Researchers like Hatada and Kitayama demonstrated that anionic polymerization of TMSMA using chiral initiators (e.g., 9-fluorenyllithium/(−)-sparteine complexes) in nonpolar solvents could produce highly isotactic or syndiotactic poly(trimethylsilyl methacrylate) (PTMSMA) with mm or rr triad contents exceeding 95% [6] [8]. These tactically pure polymers served as precursors to stereoregular PMAA after desilylation with tetrabutylammonium fluoride—a transformation impossible to accomplish with conventional methacrylate esters [8]. Concurrently, radical polymerization studies in the 1990s revealed TMSMA’s unique behavior: its bulky trimethylsilyl group enhanced radical stability during propagation, enabling higher isotacticity (mm ≈ 60–70%) compared to methyl methacrylate (mm ≈ 5–10%) under identical conditions [1] [6].
Table 1: Key Historical Milestones in TMSMA Research
Time Period | Development | Significance |
---|---|---|
1970s | Initial synthesis via silylation of methacrylic acid | Enabled handling of methacrylate monomers with reduced polymerization inhibition |
1980s–1990s | Anionic polymerization with chiral ligands | Achieved >95% isotacticity; enabled stereoregular PMAA synthesis |
1990s | Radical polymerization studies | Revealed enhanced tacticity due to steric bulk of trimethylsilyl group |
2000s | Incorporation in ArF lithography copolymers | Improved dry-etch resistance in photoresists |
TMSMA (C₇H₁₄O₂Si, MW 158.27 g/mol) is characterized by its hybrid molecular structure, combining a reactive methacrylic vinyl group with a hydrolytically sensitive trimethylsilyl ester. This configuration confers distinctive physicochemical properties:
Physical State and Stability: A clear, colorless liquid (density 0.89 g/mL at 25°C) with a boiling point of 51–51.5°C at 20 mmHg and a flash point of 32°C (closed cup). It is typically stabilized with 500 ppm BHT (butylated hydroxytoluene) to prevent premature radical polymerization during storage [2] [5] [7]. Its low vapor pressure (<5 mmHg at 25°C) and refractive index (n²⁰/D 1.415) facilitate handling in inert atmospheres but necessitate precautions against moisture due to hydrolytic sensitivity [5] [9].
Polymerization Behavior: TMSMA participates in diverse polymerization mechanisms. In anionic polymerization, its silyl ester acts as a protective group, allowing living polymerization in toluene or tetrahydrofuran (THF) at low temperatures (−78°C) with organolithium initiators. The resulting PTMSMA exhibits narrow molecular weight distributions (Đ < 1.2) and controllable tacticity [6] [8]. Radical polymerization yields moderately isotactic polymers, while atom transfer radical polymerization (ATRP) enables precise molecular weight control (e.g., Mn = 5,000–40,000, Đ = 1.16–1.29) using copper catalysts [4] [6].
Table 2: Polymerization Methods and Outcomes for TMSMA
Method | Conditions | Typical Outcome | Application Relevance |
---|---|---|---|
Anionic | t-BuLi, toluene, −78°C | Syndiotactic PTMSMA (rr > 90%) | Precursor to stereoregular PMAA |
Radical | AIBN, 60–80°C | Isotactic PTMSMA (mm ≈ 60–70%) | High-tacticity acrylic resins |
ATRP | CuBr/PMDETA, 55–90°C | Mn = 5,200–40,000; Đ = 1.16–1.29 | Functional block copolymers |
TMSMA’s dual role as a protected monomer for stereoregular PMAA and a silicon-enhancing comonomer underscores its industrial versatility. Its chemical characteristics bridge organic and silicone chemistries, enabling innovations in microelectronics, advanced optics, and separation science.
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